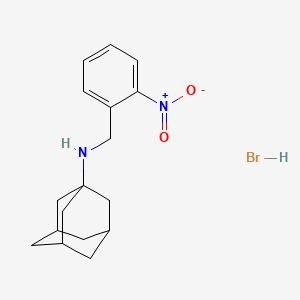
4-PYRIDINECARBOXYLIC (2,4-DICHLOROBENZYLIDENE)HYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-PYRIDINECARBOXYLIC (2,4-DICHLOROBENZYLIDENE)HYDRAZIDE typically involves the condensation reaction between 4-pyridinecarboxylic acid hydrazide and 2,4-dichlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.
Analyse Des Réactions Chimiques
Types of Reactions
4-PYRIDINECARBOXYLIC (2,4-DICHLOROBENZYLIDENE)HYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially converting the hydrazide group to an amine.
Substitution: Substituted derivatives where the chlorine atoms are replaced by other functional groups.
Applications De Recherche Scientifique
4-PYRIDINECARBOXYLIC (2,4-DICHLOROBENZYLIDENE)HYDRAZIDE has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-PYRIDINECARBOXYLIC (2,4-DICHLOROBENZYLIDENE)HYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pyridinecarboxylic acid hydrazide: A simpler analog of the compound, used in various chemical and biological studies.
Uniqueness
4-PYRIDINECARBOXYLIC (2,4-DICHLOROBENZYLIDENE)HYDRAZIDE is unique due to its specific structure, which combines the pyridinecarboxylic acid hydrazide moiety with a dichlorobenzylidene group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Propriétés
Numéro CAS |
144293-91-4 |
|---|---|
Formule moléculaire |
C13H9Cl2N3O |
Poids moléculaire |
294.13 g/mol |
Nom IUPAC |
N-[(2,4-dichlorophenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H9Cl2N3O/c14-11-2-1-10(12(15)7-11)8-17-18-13(19)9-3-5-16-6-4-9/h1-8H,(H,18,19) |
Clé InChI |
MCYZXLQRWHJGIT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)C2=CC=NC=C2 |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)C2=CC=NC=C2 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-ethyl-4-methylfuran-2-carboxamide](/img/structure/B2578768.png)


![2-(1,2-benzoxazol-3-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide](/img/structure/B2578776.png)
![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2578777.png)

![3,4,5-trimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2578779.png)

![2-[1-(Morpholine-4-sulfonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2578781.png)
![N-Fmoc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid](/img/structure/B2578782.png)
![N-cyclohexyl-4-(3-methylbutyl)-2-[(2-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2578785.png)



